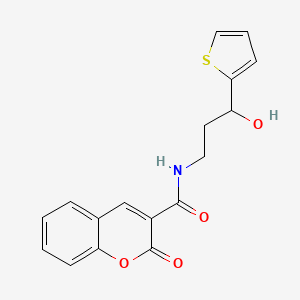

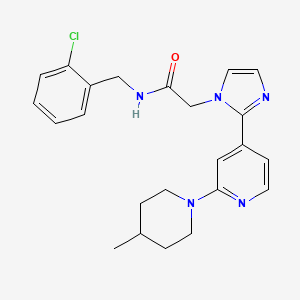

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug .

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 .

Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, N-methyl-3-oxo-3-(thiophen-2-yl)propanamide was reduced to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide”, are not specifically mentioned in the sources I found .

Aplicaciones Científicas De Investigación

Chemical Reactivity and Synthesis

Research by Kornev et al. (2019) details the reactions of chromone-3-carboxamides with cyanothioacetamide, leading to the formation of chromeno[4,3-b]pyridine-3-carbonitriles and other compounds, showcasing the chemical versatility and potential for generating novel chemical entities from chromone derivatives Kornev, Tishin, & Sosnovskikh, 2019.

Complex Formation

Myannik et al. (2018) synthesized novel organic ligands and their copper(II), cobalt(II), and nickel(II) complexes from 3-formylchromone and oxamic acid thiohydrazides. This study elucidates the structural, spectroscopic properties, and the electrochemical behavior of these complexes, offering insights into their potential applications in materials science and coordination chemistry Myannik, Yarovenko, Beloglazkina, Moiseeva, & Krayushkin, 2018.

Biological Activities

Several studies have focused on the synthesis and evaluation of chromene derivatives for their antimicrobial activities. Ghashang, Mansoor, and Aswin (2015) employed silica-bonded propylpiperazine-N-sulfamic acid as a recyclable catalyst for synthesizing chromeno[2,3-d]pyrimidin-4(5H)-one derivatives, which were then assessed for their in vitro antimicrobial properties against various bacterial and fungal strains Ghashang, Mansoor, & Aswin, 2015.

Antioxidant and Antimicrobial Evaluation

Behrami and Dobroshi (2019) reported on the organic synthesis of chromen-2-one derivatives and evaluated their antibacterial activity. This work contributes to the development of novel organic compounds with significant bacteriostatic and bactericidal activities, highlighting the potential of chromene derivatives in developing new antimicrobial agents Behrami & Dobroshi, 2019.

Safety And Hazards

Propiedades

IUPAC Name |

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c19-13(15-6-3-9-23-15)7-8-18-16(20)12-10-11-4-1-2-5-14(11)22-17(12)21/h1-6,9-10,13,19H,7-8H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPVAHSEEUDJTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-5-phenylmethoxypyran-4-one](/img/structure/B2812759.png)

![6-(Trifluoromethyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2812761.png)

![6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-(morpholine-4-carbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B2812766.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2812770.png)

![Tert-butyl 4-methoxy-3,9-diazabicyclo[4.2.1]non-3-ene-9-carboxylate](/img/structure/B2812779.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812782.png)